molecular formula C16H13FN2O B12597186 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- CAS No. 647013-16-9

2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-

Cat. No.: B12597186
CAS No.: 647013-16-9
M. Wt: 268.28 g/mol
InChI Key: VIKGWDCRQWBODM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the reaction of fluorinated anilines with isatins. The process can be carried out in acidic ethanol, leading to the formation of the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance its binding affinity to certain receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other fluorinated indole derivatives, such as:

  • 2H-Indol-2-one, 1,3-dihydro-3-[(3-trifluoromethyl)phenyl]imino-
  • 2H-Indol-2-one, 1,3-dihydro-3-[(3-chlorophenyl)imino]-

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

647013-16-9

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

3-(3-fluorophenyl)imino-5,7-dimethyl-1H-indol-2-one

InChI

InChI=1S/C16H13FN2O/c1-9-6-10(2)14-13(7-9)15(16(20)19-14)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H,18,19,20)

InChI Key

VIKGWDCRQWBODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC3=CC(=CC=C3)F)C(=O)N2)C

Origin of Product

United States

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